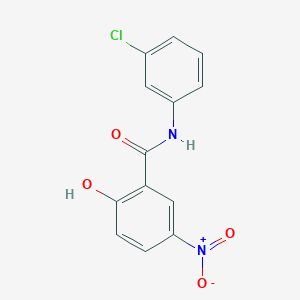

Salicylanilide, 3'-chloro-5-nitro-

Description

Historical Context of Salicylanilide (B1680751) Research in Antimicrobial and Antiparasitic Chemistry

The journey of salicylanilides in therapeutic research began as early as the 1940s. nih.gov Halogenated derivatives of salicylanilide, in particular, gained prominence for their potent anthelmintic (antiparasitic) properties in both human and veterinary medicine. nih.govresearchgate.net Compounds like niclosamide (B1684120), rafoxanide, and closantel (B1026) became commercially available and widely used to combat parasitic infections. researchgate.netresearchgate.net

In recent years, the focus of salicylanilide research has expanded significantly. Beyond their established antiparasitic roles, these compounds are now being investigated for a range of other biological activities, including antibacterial, antifungal, and even anticancer properties. nih.govresearchgate.netmdpi.comnih.gov This renewed interest is partly driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens. mdpi.com

Overview of the Structural Significance of Chlorination and Nitration in Salicylanilide Derivatives

The biological activity of salicylanilide derivatives is profoundly influenced by the nature and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings. Chlorination and nitration are two key modifications that have been shown to significantly impact the efficacy of these compounds.

Chlorination: The presence of chlorine atoms on the salicylanilide scaffold is a common feature among many biologically active derivatives. wikipedia.org For instance, the addition of chlorine atoms has been linked to potent anthelmintic activity. wikipedia.org The position of the chlorine atom is also crucial; for example, studies have shown that the location of chlorine substitution can influence the compound's antibacterial activity. researchgate.net

Nitration: The introduction of a nitro group (NO2) is another critical structural modification. The nitro group is a strong electron-withdrawing group, and its presence can significantly alter the electronic properties of the molecule, which in turn can affect its biological activity. acs.org For instance, the well-known cestodicide, 2',5-dichloro-4'-nitrosalicylanilide, features a nitro group that is crucial for its activity. acs.org The position of the nitro group can also have a substantial effect on the inhibitory potency of these compounds. nih.gov

Scope and Research Objectives for Salicylanilide, 3'-chloro-5-nitro- Investigations

The specific compound, Salicylanilide, 3'-chloro-5-nitro-, combines both a chloro and a nitro substituent, making it a subject of interest for researchers. Investigations into this compound aim to:

Synthesize and characterize the compound to understand its fundamental chemical and physical properties.

Elucidate its mechanism of action at the molecular level to understand how it exerts its biological effects.

Evaluate its in vitro antimicrobial and antiparasitic activity against a range of pathogens.

Explore its structure-activity relationships to understand how the specific placement of the chloro and nitro groups contributes to its biological profile.

Assess its potential as a lead compound for the development of new antimicrobial and antiparasitic drugs.

Chemical Profile of Salicylanilide, 3'-chloro-5-nitro-

This section details the chemical identity, physicochemical properties, structure, synthesis, and spectral data of Salicylanilide, 3'-chloro-5-nitro-.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide |

| CAS Number | 35395-53-0 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H9ClN2O4 |

| Molecular Weight | 292.68 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 246 °C |

| Solubility | Generally soluble in organic solvents like acetone (B3395972) and ethanol (B145695). acs.org |

Note: Some physicochemical properties may vary slightly depending on the experimental conditions.

Chemical Structure and Stereochemistry

The structure of Salicylanilide, 3'-chloro-5-nitro- consists of a salicylic acid ring and an aniline ring linked by an amide bond. The salicylic acid ring is substituted with a nitro group at the 5-position, while the aniline ring has a chlorine atom at the 3'-position.

The molecule possesses a degree of conformational flexibility due to the rotation around the amide bond. This can result in different spatial arrangements of the two aromatic rings relative to each other.

Synthesis and Purification

The synthesis of Salicylanilide, 3'-chloro-5-nitro- and related derivatives typically involves the reaction of a substituted salicylic acid with a substituted aniline. acs.orgnih.gov One common method is the condensation of 5-nitrosalicylic acid with 3-chloroaniline (B41212). acs.org The reaction is often carried out in the presence of a coupling agent or by first converting the salicylic acid to a more reactive derivative, such as an acid chloride. acs.org

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as a mixture of ethanol and water, to obtain the compound in high purity. acs.org

Spectral Data

The structure of Salicylanilide, 3'-chloro-5-nitro- can be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the substituents on the aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the carbonyl group.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

Mechanism of Action and Biological Activity

This section explores the proposed mechanisms by which Salicylanilide, 3'-chloro-5-nitro- exerts its biological effects, its in vitro activity against microbes and parasites, and the relationship between its structure and activity.

Proposed Mechanisms of Action

The primary mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. nih.govresearchgate.net This process disrupts the electron transport chain, leading to a dissipation of the proton motive force (PMF) across the mitochondrial inner membrane. researchgate.net The dissipation of the PMF inhibits the production of ATP, the cell's primary energy currency, ultimately leading to cell death. researchgate.net

Salicylanilides are believed to act as protonophores, transporting protons across the membrane and thereby short-circuiting the proton gradient necessary for ATP synthesis. nih.gov

In Vitro Antimicrobial Activity

Salicylanilide derivatives have demonstrated significant in vitro activity against a variety of bacterial and fungal strains. nih.govnih.gov Studies have shown that compounds with a similar structure to Salicylanilide, 3'-chloro-5-nitro- are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

For instance, a study on 5-chloro-3'-nitro-4'-substituted salicylanilides reported that some derivatives exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the sub-microgram per milliliter range. acs.orgnih.gov

In Vitro Antimicrobial Activity of a Related Compound (5-chloro-3'-nitro-4'-(p-chlorophenoxy)salicylanilide)

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 0.00609 |

Source: Singh et al., J Med Chem, 1977. acs.orgnih.gov

In Vitro Antiparasitic Activity

The anthelmintic properties of salicylanilides are well-documented. researchgate.netresearchgate.net Research on 5-chloro-3'-nitro-4'-substituted salicylanilides has demonstrated their efficacy against the tapeworm Hymenolepis nana in rats. nih.gov One of the derivatives in this series was found to be active at a dose of 30 mg/kg. nih.gov

Structure-Activity Relationships

The biological activity of Salicylanilide, 3'-chloro-5-nitro- is intrinsically linked to its chemical structure. The presence and position of the chloro and nitro groups are critical determinants of its potency.

Contribution of the 3'-chloro substitution: The chlorine atom at the 3'-position of the aniline ring is a key feature. Halogenation in this ring is a common strategy to enhance the biological activity of salicylanilides. researchgate.net

Research Applications and Future Directions

The unique chemical structure and biological activity of Salicylanilide, 3'-chloro-5-nitro- make it a valuable tool for various research applications and a promising candidate for future drug development.

Potential Applications in Antimicrobial and Antiparasitic Drug Discovery

The potent in vitro activity of Salicylanilide, 3'-chloro-5-nitro- and related compounds against clinically relevant bacteria and parasites highlights their potential as starting points for the development of new therapeutic agents. nih.gov The emergence of drug-resistant strains of bacteria and parasites necessitates the exploration of novel chemical scaffolds, and salicylanilides represent a promising class of compounds in this regard. mdpi.com

Use as a Tool Compound in Chemical Biology Research

Due to its well-defined mechanism of action as an uncoupler of oxidative phosphorylation, Salicylanilide, 3'-chloro-5-nitro- can be used as a tool compound in chemical biology. nih.govresearchgate.net Researchers can utilize this molecule to probe the role of mitochondrial function in various cellular processes and to study the consequences of ATP depletion in different biological systems.

Future Research Directions and Unanswered Questions

While initial studies are promising, further research is needed to fully understand the potential of Salicylanilide, 3'-chloro-5-nitro-. Key areas for future investigation include:

In vivo efficacy and safety: While in vitro studies have shown promise, it is crucial to evaluate the efficacy and safety of this compound in animal models of infection.

Spectrum of activity: A more comprehensive screening against a wider range of microbial and parasitic species is needed to fully define its spectrum of activity.

Mechanism of resistance: Understanding the potential mechanisms by which microorganisms and parasites could develop resistance to this compound is essential for its long-term viability as a therapeutic agent.

Optimization of the chemical structure: Further medicinal chemistry efforts could lead to the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

CAS No. |

6505-75-5 |

|---|---|

Molecular Formula |

C13H9ClN2O4 |

Molecular Weight |

292.67 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-hydroxy-5-nitrobenzamide |

InChI |

InChI=1S/C13H9ClN2O4/c14-8-2-1-3-9(6-8)15-13(18)11-7-10(16(19)20)4-5-12(11)17/h1-7,17H,(H,15,18) |

InChI Key |

IQYMVVCMLCXPEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Salicylanilides

Classical and Advanced Synthetic Approaches to Salicylanilide (B1680751) Scaffolds

The core structure of salicylanilides is formed through the creation of an amide bond between a salicylic (B10762653) acid and an aniline (B41778) derivative. Various methods have been developed to facilitate this transformation, ranging from traditional condensation reactions to more contemporary, environmentally benign techniques.

Condensation Reactions of Substituted Salicylic Acids and Anilines

The most conventional method for synthesizing salicylanilides involves the direct condensation of a substituted salicylic acid with a substituted aniline. nih.govnih.gov This reaction is typically facilitated by a coupling agent or a dehydrating agent to promote the formation of the amide linkage. Phosphorus trichloride (B1173362) (PCl₃) is a commonly employed condensing agent in this context. nih.govnih.gov The reaction generally proceeds by activating the carboxylic acid group of the salicylic acid, making it more susceptible to nucleophilic attack by the amino group of the aniline.

The general scheme for this reaction is as follows:

> Figure 1: General reaction for the synthesis of salicylanilides via condensation of salicylic acid and aniline using a condensing agent.

The choice of solvent and reaction temperature can influence the reaction rate and yield. While effective, this method often requires stoichiometric amounts of the condensing agent, which can generate significant waste.

Microwave-Assisted Synthesis Techniques

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netgoogle.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netgoogle.com

The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. google.com This can overcome the activation energy barrier of the reaction more efficiently. For the synthesis of salicylanilides, microwave irradiation can be applied to the condensation reaction between a salicylic acid and an aniline, often in the presence of a catalyst. researchgate.net The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times. google.com

Solvent-Free Synthetic Conditions

Another green chemistry approach to salicylanilide synthesis involves performing the reaction under solvent-free conditions. researchgate.net The elimination of volatile organic solvents reduces environmental pollution, improves safety, and can simplify the purification process. researchgate.net In a solvent-free setting, the reactants are typically mixed together, sometimes with a solid support or a catalyst, and heated. The high concentration of reactants can lead to increased reaction rates and high efficiency. This method is particularly advantageous for industrial-scale synthesis where the cost and environmental impact of solvent usage are significant concerns.

Targeted Synthesis of Chloro- and Nitro-Substituted Salicylanilides

The synthesis of specifically substituted salicylanilides like 3'-chloro-5-nitro-salicylanilide requires careful control over the regiochemistry of the reactions. This can be achieved either by starting with appropriately substituted precursors or by regioselective functionalization of the salicylanilide scaffold.

Regioselective Functionalization Strategies

Achieving the desired 3'-chloro-5-nitro substitution pattern on a salicylanilide can be accomplished through two main retrosynthetic pathways:

Condensation of Pre-substituted Fragments: This is the more common and controlled approach. It involves the synthesis of 5-nitrosalicylic acid and 3-chloroaniline (B41212) as separate starting materials. The subsequent condensation of these two precursors, using methods described in section 2.1.1, directly yields 3'-chloro-5-nitro-salicylanilide. This strategy offers excellent control over the position of the substituents.

Post-condensation Functionalization: This approach would involve the direct chlorination and nitration of a parent salicylanilide. However, controlling the regioselectivity of electrophilic aromatic substitution on the two different aromatic rings of the salicylanilide molecule can be challenging and may lead to a mixture of isomers, necessitating complex purification steps.

For the synthesis of the required precursors, established methods are available. 5-Nitrosalicylic acid can be prepared by the nitration of salicylic acid. researchgate.net Similarly, 3-chloroaniline is synthesized through the reduction of 3-chloronitrobenzene. nih.gov

Synthesis of 5-chloro-3'-nitro-4'-substituted Salicylanilide Analogs

A notable example of targeted synthesis involves the preparation of a series of 5-chloro-3'-nitro-4'-substituted salicylanilide analogs. sigmaaldrich.com These compounds were synthesized with the aim of exploring their biological activities. The key intermediate for this series is 4',5-dichloro-3'-nitrosalicylanilide. sigmaaldrich.com This intermediate is then subjected to nucleophilic aromatic substitution reactions, where the chlorine atom at the 4'-position of the aniline ring is displaced by various nucleophiles. sigmaaldrich.com

The synthesis of these analogs is achieved by reacting 4',5-dichloro-3'-nitrosalicylanilide with a range of sodium aryloxides, alkoxides, or amines. sigmaaldrich.com This approach allows for the introduction of diverse functionalities at the 4'-position, leading to a library of compounds for structure-activity relationship (SAR) studies.

Below is a table summarizing some of the synthesized 5-chloro-3'-nitro-4'-substituted salicylanilide analogs and their corresponding yields.

| Compound ID | 4'-Substituent (R) | Yield (%) |

| 1 | -O-C₆H₅ | 75 |

| 2 | -O-C₆H₄-Cl (p) | 78 |

| 3 | -O-C₆H₄-CH₃ (p) | 72 |

| 4 | -O-CH₂CH₃ | 65 |

| 5 | -NH-C₆H₅ | 82 |

| 6 | -NH-CH₂CH₂OH | 70 |

Data compiled from a study on the synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides. sigmaaldrich.com

This synthetic strategy highlights the utility of a pre-functionalized core scaffold for the efficient generation of a diverse set of analogs.

Direct Halogenation and Nitration Protocols

The introduction of halogen and nitro groups onto the salicylanilide backbone is a key strategy for creating diverse and biologically active molecules. While the direct halogenation and nitration of a parent salicylanilide can be challenging due to the presence of multiple reactive sites, the synthesis of specifically substituted analogs like 3'-chloro-5-nitro-salicylanilide is typically achieved by the condensation of pre-functionalized precursors.

A common synthetic route involves the amidation reaction between a substituted salicylic acid and a substituted aniline. For the synthesis of a compound like 3'-chloro-5-nitro-salicylanilide, this would involve reacting 5-nitrosalicylic acid with 3-chloroaniline. The reaction is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acyl chloride.

A notable example from the literature, while not directly for 3'-chloro-5-nitro-salicylanilide, illustrates a similar principle in the synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides. In this case, 4',5-dichloro-3'-nitrosalicylanilide is used as a key intermediate, which is then further modified. nih.govacs.orgnih.gov This highlights a common strategy where a di-halogenated or otherwise activated precursor is synthesized and then selectively functionalized.

The general principles of electrophilic aromatic substitution for halogenation and nitration are fundamental to the synthesis of the necessary precursors. nih.govgoogle.com For instance, the nitration of salicylic acid to produce 5-nitrosalicylic acid is a well-established procedure. Similarly, the chlorination of aniline can yield 3-chloroaniline. These precursors are then coupled to form the final salicylanilide.

Table 1: Synthetic Protocols for Substituted Salicylanilides

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| Amidation | 5-Nitrosalicylic acid, 3-Chloroaniline | Phosphorus trichloride (PCl3), Toluene, Heat | 3'-chloro-5-nitro-salicylanilide | nih.gov |

| Nucleophilic Aromatic Substitution | 4',5-dichloro-3'-nitrosalicylanilide, Various sodium aryl oxides/alkoxides/amines | - | 5-chloro-3'-nitro-4'-substituted salicylanilides | nih.govacs.orgnih.gov |

Preparation of Salicylanilide Derivatives for Research

The core 3'-chloro-5-nitro-salicylanilide structure can be further modified to explore structure-activity relationships and develop new chemical entities for research purposes. Esterification and amidation of the phenolic hydroxyl group and the synthesis of hybrid compounds are common derivatization strategies.

The phenolic hydroxyl group of salicylanilides is a prime site for derivatization. Esterification and amidation at this position can alter the compound's solubility, lipophilicity, and pharmacokinetic profile. These reactions are typically carried out using standard organic synthesis methods.

Esterification: The synthesis of salicylanilide esters can be achieved by reacting the parent salicylanilide with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). For instance, new salicylanilide esters have been synthesized by reacting the appropriate salicylanilide with 4-formylbenzoic acid in dry N,N-dimethylformamide (DMF) at low temperatures. nih.gov Another approach involves the use of an acid catalyst, such as sulfuric acid, with an alcohol. google.com The formation of salicylanilide esters of N-protected amino acids has also been reported as a strategy to create novel antimicrobial agents. doi.org

Amidation: While direct amidation of the phenolic hydroxyl group is less common, derivatization of the salicylanilide core can also be viewed through the initial amide bond formation. Efficient one-pot synthesis of salicylanilides by the direct reaction between salicylic acid and aromatic amines under microwave irradiation in the presence of phosphorus trichloride has been developed, offering a rapid and high-yield alternative to conventional methods. acs.org

Table 2: Esterification and Amidation Reactions of Salicylanilides

| Reaction Type | Salicylanilide Substrate | Reagent | Conditions | Product Type | Reference |

| Esterification | Generic Salicylanilide | Carboxylic Acid, DCC | Dry DMF, -20°C to 4°C | Salicylanilide Ester | nih.gov |

| Esterification | Generic Salicylanilide | Alcohol, Sulfuric Acid | Heat | Salicylanilide Ester | google.com |

| Esterification | Generic Salicylanilide | N-protected amino acid | - | Salicylanilide amino acid ester | doi.org |

| Amidation (Synthesis) | Salicylic Acid | Aromatic Amine, PCl3 | Microwave irradiation | Salicylanilide | acs.org |

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. Salicylanilides are attractive scaffolds for creating such hybrid compounds.

One approach is the conjugation of salicylanilides to peptides. For example, salicylanilide derivatives have been conjugated to delivery peptides like oligotuftsins to enhance their cellular uptake and target specific receptors. This is often achieved by forming an oxime bond between a modified salicylanilide containing a carbonyl group and an aminooxy-functionalized peptide. nih.govacs.org

Another strategy involves creating hybrids with other small molecule inhibitors. Researchers have designed and synthesized hybrids of salicylanilides and other anticancer agents. For instance, a hybrid molecule was synthesized by reacting 4-amino-2-hydroxybenzoic acid with methyl chloroformate to form a carbamate, which was then reacted with an aniline derivative under microwave irradiation in the presence of phosphorus trichloride to yield the final hybrid salicylanilide. nih.gov This approach aims to create dual-action compounds that can modulate multiple biological targets.

Table 3: Examples of Salicylanilide Hybrid Compound Synthesis

| Hybrid Type | Salicylanilide Precursor | Hybridization Partner | Linkage Chemistry | Resulting Hybrid | Reference |

| Peptide Conjugate | Salicylanilide-4-formylbenzoate | Aminooxy-functionalized peptide (e.g., Oligotuftsin) | Oxime bond formation | Salicylanilide-peptide conjugate | nih.govacs.org |

| Small Molecule Hybrid | 4-amino-2-hydroxybenzoic acid derivative | Aniline derivative (e.g., o-anisidine) | Amide bond formation (PCl3, microwave) | Hybrid salicylanilide | nih.gov |

Structure Activity Relationship Sar Studies of Salicylanilides, with Emphasis on Chloro and Nitro Substitutions

Influence of Substituent Position and Electronic Nature on Biological Activity

The placement of substituents on the salicylanilide (B1680751) scaffold governs the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. The ortho, meta, and para positions on both aromatic rings offer distinct electronic and steric environments that significantly influence activity.

The substitution pattern on the anilide ring is a critical determinant of a salicylanilide's biological efficacy. The position of a substituent—be it at the ortho (2'-), meta (3'-), or para (4'-) position—can drastically alter the compound's activity. masterorganicchemistry.comleah4sci.com Generally, substituents are classified as ortho-, para- directors or meta- directors based on how they influence electrophilic aromatic substitution, which provides a framework for understanding their electronic effects. masterorganicchemistry.comnih.gov

Electron-donating groups, such as hydroxyl or alkyl groups, are typically ortho-, para- directors and tend to activate the ring. leah4sci.com Conversely, electron-withdrawing groups, like nitro or trifluoromethyl groups, are often meta-directors and deactivate the ring. leah4sci.com However, halogens are an exception, being ortho-, para- directors that deactivate the ring. leah4sci.com

| Substituent Type | Directing Effect | General Impact on Ring | Relevance to Salicylanilides |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OH, -CH3) | Ortho, Para | Activating | Can modulate activity, though electron-withdrawing groups are often preferred for certain activities. |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Meta | Deactivating | Often enhances biological activity in salicylanilides, as seen with niclosamide (B1684120) and its derivatives. nih.goviiarjournals.org |

| Halogens (e.g., -Cl, -Br) | Ortho, Para | Deactivating | Crucial for the activity of many anthelmintic salicylanilides. nih.govresearchgate.net The position influences selectivity and potency. researchgate.net |

The nitro group (-NO2) is a strong electron-withdrawing group that significantly impacts the physicochemical properties of the parent molecule, including its acidity and potential for biological interactions. researchgate.net Its placement on the salicylic (B10762653) acid portion of salicylanilides is a key factor in determining the compound's activity spectrum.

Research has shown that the presence of a nitro group can be beneficial for the antimicrobial and antimycobacterial activities of salicylanilides. nih.gov Specifically, a series of 33 salicylanilides with a nitro group on the salicylic acid part were synthesized and evaluated. The study found that placing the nitro group at the 4-position of the salicylic acid was advantageous, leading to compounds with minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 2 to 32 μM. nih.gov The most potent compound in this series was 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide, with an MIC of 2 μM. nih.gov

Furthermore, 4-nitrosalicylanilides demonstrated activity against various Staphylococcus species. nih.gov The nitro group's position can also influence the metabolic fate of the compound. For example, the introduction of a nitro group at the 4-position of benzoic acid in one study did not significantly alter its metabolic pattern in the Indian fruit bat, with the main conjugate being glucuronide. nih.gov The presence of the nitro group is also a feature in many other classes of drugs, where it can enhance the ability to target specific pathogens. nih.gov However, it is also known to contribute to genotoxicity in some cases, which has led to efforts to replace it in certain derivatives. nih.gov

| Position | Observed Effect on Activity | Example Compound Series | Reference |

|---|---|---|---|

| 4-position | Beneficial for antituberculous activity. | 4-Nitrosalicylanilides | nih.gov |

| 5-position | Common in active anthelmintics like Niclosamide, but the nitro group is sometimes targeted for replacement to reduce potential toxicity. | Niclosamide (a 5-chlorosalicylanilide (B1584818) with a nitro group on the anilide ring) | nih.gov |

Halogenation is a common strategy in the design of salicylanilides, and the type and position of the halogen atoms can have a profound effect on the compound's potency and selective activity. researchgate.net Halogenated salicylanilides have a long history of use as anthelmintic agents. nih.gov

Studies on the antiproliferative activities of ruthenium complexes with halogenated salicylaldehyde (B1680747) ligands revealed that dihalogenated ligands conferred enhanced cytotoxicity compared to monohalogenated ones. researchgate.netnih.gov This suggests that the degree of halogenation is an important factor. Furthermore, the type of halogen plays a role; complexes with bromine tended to exhibit higher cytotoxicity than those with chlorine. researchgate.netnih.gov

In a study of chloro-substituted salicylanilide derivatives, compounds derived from N-(2-chlorophenyl)-2-hydroxybenzamide showed good activity against Gram-positive bacteria, with MIC values between 0.125–1.0 mg/mL. researchgate.net In contrast, derivatives of N-(4-chlorophenyl)-2-hydroxybenzamide were found to be less active, highlighting the importance of the halogen's position on the anilide ring. researchgate.net The presence of halogens, which are electron-withdrawing, can facilitate the delocalization of negative charge across the molecule, potentially affecting its protonophoric behavior and subsequent cytotoxic activity. nih.gov

| Halogenation Pattern | Observed Effect | Example | Reference |

|---|---|---|---|

| Monohalogenated vs. Dihalogenated | Dihalogenated compounds can exhibit enhanced cytotoxicity. | Ru(II) complexes with salicylaldehyde ligands | researchgate.netnih.gov |

| Type of Halogen (Br vs. Cl) | Bromine-containing compounds can show higher cytotoxicity. | Ru(II) complexes with salicylaldehyde ligands | researchgate.netnih.gov |

| Position of Chlorine on Anilide Ring | Substitution at the 2'-position can lead to higher activity against Gram-positive bacteria compared to the 4'-position. | N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative structure-activity relationship (QSAR) models are mathematical descriptions that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug design, allowing for the prediction of the activity of novel molecules and providing insight into their mechanism of action.

Two classical and widely used QSAR approaches are the Free-Wilson analysis and the Hansch analysis. slideshare.netuniroma1.itpharmacy180.com

The Free-Wilson method assumes that the biological activity of a molecule is the sum of the contributions of its various substituents and its parent scaffold. slideshare.netuniroma1.it The presence or absence of a particular substituent at a specific position is treated as an independent variable. pharmacy180.com This method is particularly useful when the physicochemical properties of the substituents are not known or are difficult to quantify. uniroma1.it

In some cases, a mixed approach combining both Free-Wilson and Hansch methods can be employed. uniroma1.it This can be a powerful tool, using Free-Wilson-type indicator variables for some structural features and physicochemical parameters for others. uniroma1.it A QSAR study on benzanilide (B160483) derivatives used a technique that combined the Free-Wilson method with quantum chemical parameters to model their toxicity to Daphnia magna. nih.gov

The biological activity of salicylanilides has been successfully correlated with several key physicochemical parameters.

Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase, and it is crucial for membrane penetration and transport to the site of action. The inhibitory activity of R'-substituted salicylanilides on oxygen evolution in spinach chloroplasts was found to be correlated with the hydrophobic parameter π. mdpi.com Similarly, the anti-algal activity of certain salicylanilides depended on their lipophilicity. mdpi.com An increase in lipophilicity through longer alkoxy chains on the anilide ring led to higher anti-fungal and anti-bacterial activity in one study. mdpi.com

Electronic parameters , such as the Hammett constant (σ) , quantify the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. The Hammett constant has been used to correlate the inhibitory activity of salicylanilides in photosynthetic systems. mdpi.com The electronic character of a substituent, as measured by Hammett constants like σₘ and σ⁺ₚ, also governs the regioselectivity in electrophilic aromatic substitution by stabilizing or destabilizing the cationic intermediate. swarthmore.edu The combination of lipophilicity and electronic parameters in a Hansch analysis provides a powerful model for understanding and predicting the activity of salicylanilides. mdpi.com

| Parameter | Description | Observed Correlation with Activity | Reference |

|---|---|---|---|

| Lipophilicity (π, log P) | Describes the hydrophobicity of a molecule or substituent. | Positively correlated with anti-algal, anti-fungal, and anti-bacterial activities, as well as inhibition of photosynthesis. | mdpi.com |

| Hammett Constant (σ) | Quantifies the electronic effect (electron-withdrawing or -donating) of a substituent. | Correlated with the inhibitory activity of salicylanilides in spinach chloroplasts. | swarthmore.edumdpi.com |

Molecular Features Critical for Potency and Spectrum of Activity

The biological activity of salicylanilides is intricately linked to their molecular structure. Specific functional groups and physicochemical properties play pivotal roles in their mechanism of action, influencing everything from membrane permeability to target engagement.

Importance of Free Phenolic Hydroxyl Groups

However, the necessity of a free phenolic hydroxyl group is a nuanced topic. While its replacement can lead to a loss of antibacterial activity, in some cases, modification of this group into an ester can result in prodrugs with enhanced properties. researchgate.netacs.orgnih.gov These ester derivatives may exhibit improved bioavailability and easier penetration of biological membranes. nih.gov The ester can then be hydrolyzed in vivo to release the active salicylanilide with its free phenolic hydroxyl group. This strategy of temporarily masking the hydroxyl group can lead to improved physicochemical properties and potentially higher activity. acs.orgnih.gov

Studies on various phenolic compounds have demonstrated that the number and position of hydroxyl groups can significantly influence their biological effects, including antioxidant and antimicrobial activities. nih.govpjmhsonline.com For instance, the hydroxyl groups on phenolic compounds are key to their ability to scavenge free radicals. pjmhsonline.com

Role of Lipophilicity in Membrane Permeation and Target Interaction

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical determinant of a salicylanilide's pharmacokinetic and pharmacodynamic profile. mdpi.com A compound's lipophilicity governs its ability to permeate biological membranes, such as bacterial cell walls and the cytoplasmic membrane, to reach its intracellular targets. mdpi.com

For a drug to be effective, a balance between lipophilicity and hydrophilicity is often required. While increased lipophilicity can enhance membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and other cellular components. mdpi.com

Research on a series of 5-chloro-3'-nitro-4'-substituted salicylanilides demonstrated that variations in the 4'-substituent, which modulate lipophilicity and electronic properties, led to a range of anthelmintic and antimicrobial activities. nih.gov The data from this study, presented in the table below, highlights the influence of different substituents on the antimicrobial potency.

| Compound Number | 4'-Substituent | Minimum Inhibitory Concentration (μg/mL) vs. Penicillin-Resistant Staphylococcus aureus |

|---|---|---|

| 6 | -Cl | 0.00609 |

| 22 | -NH(CH2)2N(C2H5)2 | Inhibited all tested bacteria and fungi |

| 17 | -O(CH2)2N(C2H5)2 | (Most active cestodicidal agent at 30 mg/kg) |

Data sourced from Singh et al., 1977. nih.gov

Conformational Analysis and Hydrogen Bonding Networks

The three-dimensional conformation of a salicylanilide molecule and the hydrogen bonding networks it can form are critical for its interaction with biological targets. capes.gov.br Salicylanilides are relatively rigid molecules, and their conformation is often stabilized by intramolecular hydrogen bonds. capes.gov.br

Two primary intramolecular hydrogen-bonded conformations are possible:

Type I: A hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide linkage (OH···O=C). capes.gov.br

Type II: A hydrogen bond between the amide proton and the phenolic oxygen (NH···O). capes.gov.br

In the case of Salicylanilide, 3'-chloro-5-nitro- , the presence of the 3'-chloro group on the anilide ring and the 5-nitro group on the salicylic acid ring will influence the electronic distribution and steric factors, which in turn affect the preferred conformation and the strength of the intramolecular hydrogen bonds. The ability of the nitro group to act as a hydrogen bond acceptor could also lead to complex intermolecular hydrogen bonding networks in a biological environment. researchgate.net

The interplay between the chloro and nitro substitutions, the resulting lipophilicity, and the preferred molecular conformation ultimately dictates the potency and spectrum of activity of Salicylanilide, 3'-chloro-5-nitro- .

Molecular Mechanisms of Action and Biological Target Identification for Salicylanilides

Disruption of Essential Microbial and Parasitic Cellular Processes

The therapeutic potential of salicylanilides, including 3'-chloro-5-nitro-salicylanilide, stems from their capacity to interfere with vital life-sustaining functions in target organisms. These mechanisms are broad-ranging, affecting energy production, regulatory signaling, and enzymatic activities crucial for survival.

A primary and well-documented mechanism of action for the salicylanilide (B1680751) class is the uncoupling of oxidative phosphorylation. csic.esnih.gov These compounds act as protonophores, which are lipid-soluble weak acids capable of transporting protons across the inner mitochondrial membrane, a membrane that is typically impermeable to H+ ions. nih.gov This action dissipates the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase. nih.govwikipedia.org

The key structural features required for this uncoupling activity include an acid-dissociable group (the phenolic hydroxyl group), a bulky hydrophobic moiety (the substituted aniline (B41778) ring), and a strong electron-withdrawing group on the salicylic (B10762653) acid ring (such as a nitro group). nih.gov By disrupting the link between the electron transport chain and ATP synthesis, 3'-chloro-5-nitro-salicylanilide can effectively deplete the cellular energy supply of susceptible organisms without directly inhibiting the respiratory chain components or ATP synthase itself. nih.gov This leads to a futile cycle of substrate oxidation without the corresponding energy capture, which is detrimental to the organism.

Salicylanilide derivatives have been identified as a class of inhibitors that target bacterial two-component regulatory systems (TCS). nih.govnih.gov These systems are fundamental signaling pathways that bacteria use to sense and respond to environmental changes, including the presence of antibiotics. nih.gov A TCS typically consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. nih.gov

Research on substituted salicylanilides has shown that their inhibitory activity against TCS is influenced by specific structural characteristics. Potent inhibition often requires electron-attracting substituents on the salicyloyl ring and hydrophobic groups on the anilide moiety. nih.gov The 5-nitro group and the 3'-chloro substituent of 3'-chloro-5-nitro-salicylanilide fit this profile. These inhibitors can block the autophosphorylation of the sensor kinase, thereby preventing the signal transduction cascade that leads to the activation of genes involved in virulence, adaptation, and antibiotic resistance. nih.gov

Certain salicylanilides have been shown to inhibit protein kinase activity, a mechanism with implications beyond antimicrobial action, including potential anticancer properties. csic.es One of the key targets identified is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The proposed mechanism involves the salicylanilide molecule acting as an ATP-competitive inhibitor, binding to the catalytic domain of the kinase. csic.esnih.gov

Pharmacophore modeling suggests that the salicylic acid function can serve as a replacement for the pyrimidine (B1678525) ring found in many known kinase inhibitors. nih.gov By occupying the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov Other studies have also investigated salicylanilide derivatives as inhibitors of different kinases, such as the STE20/SPS1-related proline-alanine-rich protein kinase (SPAK). nih.gov

Interaction with Specific Enzyme Systems

Beyond broad cellular process disruption, specific enzymes in pathogens have been identified as targets for salicylanilides, although research directly implicating 3'-chloro-5-nitro-salicylanilide is limited.

In the context of Mycobacterium tuberculosis, the enzymes isocitrate lyase (ICL) and methionine aminopeptidase (B13392206) (MetAP) are considered potential drug targets. nih.govplos.org ICL is a key enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the persistence of M. tuberculosis during infection, particularly when utilizing fatty acids as a carbon source. nih.govnih.gov MetAPs are ubiquitous enzymes that remove the N-terminal methionine from newly synthesized proteins, a process vital for protein maturation and cellular function. plos.orgnih.gov While some salicylanilide derivatives have been evaluated for their ability to inhibit these mycobacterial enzymes, specific studies demonstrating the direct inhibition of ICL or MetAP by 3'-chloro-5-nitro-salicylanilide are not prominently featured in the reviewed scientific literature.

Chitinases are enzymes that degrade chitin, a structural component of the exoskeletons of arthropods and the cell walls of many fungi and some parasitic organisms. nih.govnih.gov Inhibition of chitinase (B1577495) activity is a potential strategy for controlling these pathogens. However, based on available scientific literature, this mechanism is not a recognized mode of action for the salicylanilide class of compounds, and no specific research has been found that links 3'-chloro-5-nitro-salicylanilide to the inhibition of chitinase in parasitic organisms.

Proton Shuttle Mechanisms and Cellular Proton Gradient Disruption

Salicylanilides are well-documented as uncouplers of oxidative phosphorylation. This activity is fundamentally linked to their ability to function as protonophores, shuttling protons across biological membranes and thereby dissipating the crucial proton gradients that power cellular processes. While direct studies on the proton shuttle mechanism of 3'-chloro-5-nitro-salicylanilide are not available, the general mechanism for salicylanilides involves the following steps:

Protonation: In the acidic environment outside the mitochondrial inner membrane or the bacterial cytoplasmic membrane, the phenolic hydroxyl group of the salicylanilide molecule can become protonated.

Membrane Translocation: The lipophilic nature of the molecule allows it to diffuse across the lipid bilayer.

Deprotonation: Upon reaching the more alkaline interior (the mitochondrial matrix or the bacterial cytoplasm), the proton is released, effectively neutralizing the proton gradient.

This disruption of the proton motive force has profound consequences for the cell, leading to a halt in ATP synthesis and a cascade of other metabolic dysfunctions. It is highly probable that 3'-chloro-5-nitro-salicylanilide shares this fundamental mechanism of action, although the specific efficiency and kinetics of this process would be influenced by its unique substitution pattern.

Antivirulence Mechanisms in Pathogenic Organisms

A contemporary approach in antimicrobial drug discovery is to target virulence factors rather than viability, which may reduce the selective pressure for resistance. nih.gov Salicylanilides have shown promise in this area, particularly against pathogenic fungi.

Inhibition of Fungal Morphogenesis and Biofilm Formation

The ability of pathogenic fungi, such as Candida albicans, to switch between yeast and hyphal forms (morphogenesis) and to form biofilms is critical for their virulence. Research on halogenated salicylanilides, such as Niclosamide (B1684120), has demonstrated potent inhibitory effects on both of these processes. nih.gov These compounds have been shown to prevent the yeast-to-hyphae transition and disrupt the formation of robust biofilms, which are notoriously resistant to conventional antifungal agents. nih.gov

A study on a series of 5-chloro-3'-nitro-4'-substituted salicylanilides, which are structurally related to 3'-chloro-5-nitro-salicylanilide, has demonstrated their in vitro activity against various fungi. nih.gov While this study did not specifically investigate the inhibition of morphogenesis or biofilm formation, it provides a basis for speculating that 3'-chloro-5-nitro-salicylanilide may also possess such antivirulence properties.

Compromise of Mitochondrial Protein Translocon Machinery

Recent chemogenomic analyses of halogenated salicylanilides have revealed that they can compromise the potential-dependent mitochondrial protein translocon machinery. nih.gov Most mitochondrial proteins are synthesized in the cytoplasm and must be imported into the mitochondria to function. This import process is mediated by a complex machinery of translocases. By interfering with this machinery, salicylanilides can disrupt mitochondrial function beyond simply uncoupling oxidative phosphorylation. This disruption of protein import could be a key component of their antifungal activity. nih.gov Although this mechanism has not been specifically demonstrated for 3'-chloro-5-nitro-salicylanilide, its structural similarity to the studied compounds suggests it as a plausible mode of action.

Inhibition of Photosynthetic Electron Transport

In addition to their effects on mitochondrial respiration, salicylanilides have been shown to inhibit photosynthetic electron transport in chloroplasts. This activity is the basis for the herbicidal properties of some salicylanilide derivatives. The mechanism involves the interruption of the electron flow between photosystem II (PSII) and photosystem I (PSI), which is essential for the generation of ATP and NADPH required for carbon fixation.

While there are no specific studies on the inhibition of photosynthetic electron transport by 3'-chloro-5-nitro-salicylanilide, the general structure-activity relationships for salicylanilides suggest that the presence of electron-withdrawing groups, such as the chloro and nitro groups in this compound, can contribute to this inhibitory activity. The precise site of action within the photosynthetic electron transport chain can vary among different derivatives.

Advanced Characterization and Spectroscopic Analysis of Salicylanilide, 3 Chloro 5 Nitro and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of a related salicylanilide (B1680751), 3,5-diiodosalicylic acid, provides insight into the expected vibrational modes. Key absorptions include a broad band around 3256 cm⁻¹ corresponding to the O-H stretching of the phenolic group. nih.gov The C=O stretching of the amide carbonyl is observed at 1667 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are typically found in the 1582–1480 cm⁻¹ region. nih.gov For nitro-containing compounds, a characteristic band for N-O stretching of the nitro group is expected around 1420 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (based on related compounds) |

| Phenolic O-H | Stretching | ~3256 nih.gov |

| Amide N-H | Stretching | Not explicitly detailed in provided context |

| Carbonyl C=O | Stretching | ~1667 nih.gov |

| Aromatic C=C | Stretching | 1582–1480 nih.gov |

| Nitro N-O | Stretching | ~1420 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic connectivity and chemical environment of a molecule.

¹H NMR: In the ¹H NMR spectrum of a similar compound, 3,5-diiodosalicylic acid, a singlet corresponding to the phenolic proton appears at a downfield chemical shift of 11.32 ppm. nih.gov The aromatic protons of the diiodosalicylic acid moiety show two doublets at 8.25 and 8.17 ppm with a small coupling constant (J = 2.14 Hz), indicative of meta-coupling. nih.gov The specific shifts for the 3'-chloro-5-nitro-aniline portion would be expected based on the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For 3,5-diiodosalicylic acid, the carboxylic carbon (C=O) resonates at 170.45 ppm. nih.gov The quaternary carbons of the benzene (B151609) ring are observed at 160.81, 113.17, 87.05, and 81.00 ppm, while the protonated carbons (CH) appear at 153.15 and 139.32 ppm. nih.gov In a related nitro-containing compound, the carbon attached to the nitro group is found at 143.15 ppm. nih.gov

| Nucleus | Functional Group/Position | Chemical Shift (ppm) (based on related compounds) |

| ¹H | Phenolic OH | ~11.32 nih.gov |

| ¹H | Aromatic CH (diiodosalicyl moiety) | ~8.25 (d, J=2.1 Hz), ~8.17 (d, J=2.1 Hz) nih.gov |

| ¹³C | Carbonyl C=O | ~170.45 nih.gov |

| ¹³C | Aromatic C-OH | ~160.81 nih.gov |

| ¹³C | Aromatic CH | ~153.15, ~139.32 nih.gov |

| ¹³C | Aromatic C-I | ~87.05, ~81.00 nih.gov |

| ¹³C | Aromatic C-NO₂ | ~143.15 nih.gov |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) of a related diiodinated salicylanilide derivative showed a molecular ion [M+H]⁺ at m/z 390.8323, which corresponded to the molecular formula C₇H₅I₂O₃. nih.gov For a dichlorinated nitroether intermediate, the [M+H]⁺ ion was observed at m/z 283.9876, confirming the molecular formula C₁₂H₈Cl₂NO₂. nih.gov These techniques are vital for confirming the successful synthesis of the target molecule by providing its exact mass.

X-ray Crystallography for Solid-State Structure and Supramolecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For precursors to similar complex molecules, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding benzamide, X-ray crystallography has revealed significant twisting of the carboxyl, carboxamide, and nitro groups out of the plane of the benzene ring. researchgate.netnih.gov In one instance, the nitro group was found to be oriented almost perpendicular to the benzene ring plane. researchgate.netnih.gov This type of analysis would be essential to understand the conformation and packing of Salicylanilide, 3'-chloro-5-nitro- in the solid state, which influences its physical properties.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 3-nitrophenol, a related structural motif, shows a strong absorption band. researchgate.net The specific absorption maxima for Salicylanilide, 3'-chloro-5-nitro- would be influenced by the extended conjugation and the presence of both electron-donating (OH, NH) and electron-withdrawing (Cl, NO₂) groups on the aromatic rings. Studies on other nitro-containing aromatic compounds have also utilized UV-Visible spectroscopy to monitor reactions and characterize the electronic properties. researchgate.net

Chromatographic Techniques (e.g., RP-HPLC) for Purity and Lipophilicity Profiling

Chromatographic techniques, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), are standard methods for assessing the purity of a synthesized compound. Furthermore, RP-HPLC can be employed to determine the lipophilicity of a molecule, which is a critical parameter in medicinal chemistry and materials science. By correlating the retention time of the compound with that of known standards, a quantitative measure of its hydrophobicity can be obtained. While specific HPLC data for Salicylanilide, 3'-chloro-5-nitro- is not detailed in the provided search results, it is a standard and necessary analytical step in the characterization of such compounds. For instance, HPLC coupled with other detectors like mass spectrometry (HPLC-MS/MS) and inductively coupled plasma mass spectrometry (HPLC-ICPMS) has been used to profile metabolites of similar halogenated anilines. researchgate.net

Environmental Fate and Degradation Studies of Salicylanilide Compounds

Photolytic Degradation Pathways in Aqueous and Soil Environments

Photolytic degradation, the breakdown of compounds by light, is a significant dissipation pathway for many organic chemicals in the environment. pharmaguideline.com For a compound like Salicylanilide (B1680751), 3'-chloro-5-nitro-, with its aromatic rings and nitro group, absorption of solar radiation could initiate photochemical reactions.

In aqueous environments, direct photolysis may occur if the molecule absorbs light in the solar spectrum (wavelengths >290 nm). Indirect photolysis, mediated by reactive species present in natural waters such as hydroxyl radicals (•OH), singlet oxygen, and dissolved organic matter, can also play a crucial role. researchgate.net The presence of nitrate (B79036) in water has been shown to enhance the photodegradation of some pesticides, as nitrate can absorb light and generate hydroxyl radicals. nih.govnih.gov Given the nitro-substituent on the anilide ring, this pathway could be particularly relevant for Salicylanilide, 3'-chloro-5-nitro-.

On soil surfaces, photodegradation is also a potential transformation process. The extent of degradation would depend on the intensity and wavelength of sunlight reaching the soil, as well as the properties of the soil itself, which can quench or sensitize photochemical reactions.

Biotransformation by Microbial Systems

Microbial degradation is a key process that determines the ultimate fate of many organic compounds in soil and water. nih.gov Microorganisms such as bacteria and fungi possess diverse enzymatic systems capable of transforming complex organic molecules. nih.govnih.govmedcraveonline.com For Salicylanilide, 3'-chloro-5-nitro-, several biotransformation reactions are plausible based on studies of related compounds.

The amide bond in the salicylanilide structure could be susceptible to microbial hydrolysis, which would cleave the molecule into salicylic (B10762653) acid and 3-chloro-5-nitroaniline. Both of these degradation products would then undergo further microbial degradation. Salicylic acid is generally considered to be readily biodegradable. rasayanjournal.co.in The degradation of chloroanilines has been studied, and pathways often involve hydroxylation and ring cleavage. nih.gov

The nitro group on the aniline (B41778) ring can be reduced by microorganisms under anaerobic or anoxic conditions to an amino group, forming an aminated salicylanilide derivative. This reduction is a common microbial transformation for nitroaromatic compounds. nih.gov Oxidation of the aromatic rings, catalyzed by monooxygenase or dioxygenase enzymes, is another important microbial degradation pathway that can lead to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov

Influence of Environmental Factors on Degradation Kinetics

The rate of degradation of Salicylanilide, 3'-chloro-5-nitro- in the environment will be significantly influenced by a range of environmental factors. nih.gov

Temperature: Generally, an increase in temperature will increase the rate of both photolytic and microbial degradation, up to an optimal temperature for microbial activity.

pH: The pH of the water or soil can affect the chemical stability of the compound and the activity of microbial enzymes. For instance, the degradation of the fungicide chlorothalonil (B1668833) is more efficient under neutral pH conditions. nih.govresearchgate.net The ionization state of the phenolic hydroxyl group and the aniline nitrogen in Salicylanilide, 3'-chloro-5-nitro- will be pH-dependent, which could influence its susceptibility to degradation.

Soil Composition: The organic matter content, clay content, and microbial population of the soil will all impact degradation rates. Organic matter can adsorb the compound, potentially reducing its availability for microbial degradation and photolysis. However, dissolved organic matter can also act as a photosensitizer, accelerating indirect photolysis. researchgate.net The study on the plant growth regulator cyclanilide (B1669389) showed that its degradation half-life varied significantly across different soil types. nih.gov

| Environmental Factor | Potential Influence on Degradation of Salicylanilide, 3'-chloro-5-nitro- |

| Light Intensity | Higher intensity may increase the rate of photolytic degradation. |

| Temperature | Higher temperatures generally accelerate both biotic and abiotic degradation. |

| pH | Can affect chemical stability and microbial enzyme activity. |

| Soil Organic Matter | Can adsorb the compound, affecting bioavailability, or act as a photosensitizer. |

| Microbial Population | A diverse and active microbial community is essential for biotransformation. |

Identification and Analysis of Degradation Products

Based on the potential degradation pathways discussed, several degradation products of Salicylanilide, 3'-chloro-5-nitro- could be formed in the environment.

Table of Potential Degradation Products:

| Potential Degradation Product | Formation Pathway |

| Salicylic acid | Hydrolysis of the amide bond |

| 3-chloro-5-nitroaniline | Hydrolysis of the amide bond |

| 3-chloro-5-amino-salicylanilide | Microbial reduction of the nitro group |

| Hydroxylated derivatives | Microbial oxidation of the aromatic rings |

| Ring-cleavage products | Further microbial degradation of aromatic rings |

The identification and quantification of these potential degradation products would require advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov These techniques are essential for tracking the disappearance of the parent compound and the formation and subsequent dissipation of its metabolites, which is crucial for a complete environmental risk assessment. For example, the degradation of cyclanilide was shown to produce 2,4-dichloroaniline (B164938) as a major metabolite. nih.gov

Emerging Research Directions and Future Perspectives for Chloro Nitro Salicylanilides

Development of Novel Analogs with Enhanced Specificity

A key area of research is the synthesis of new salicylanilide (B1680751) derivatives with improved therapeutic properties. nih.govacs.org One approach involves the temporary masking of the phenolic hydroxyl group to enhance physicochemical properties, leading to better cell internalization and higher activity. nih.govacs.org For instance, the synthesis of salicylanilide acetates has been explored to create compounds with more favorable characteristics for biotransformation. nih.gov

Researchers are also designing and synthesizing novel salicylanilide analogs with a focus on increasing their lipophilicity. doi.org This modification aims to improve cell permeability, although it can present challenges with solubility in testing media. doi.org The synthesis of various O-substituted salicylanilides and their subsequent conversion to hydrazides and hydrazones is another strategy to generate new compounds with potential biological activity. researchgate.net

The table below showcases some examples of recently synthesized salicylanilide derivatives and their intended enhancements.

Table 1: Examples of Novel Salicylanilide Analogs and their Modifications

| Derivative Class | Modification Strategy | Intended Enhancement | Reference |

|---|---|---|---|

| Salicylanilide Esters | Temporary masking of the hydroxyl group | Improved physicochemical properties and bioavailability | nih.govacs.org |

| Salicylanilide Acetates | Acetylation of the phenolic moiety | More convenient physicochemical properties for biotransformation | nih.gov |

| Lipophilic Salicylanilide Analogs | Increasing lipophilicity | Improved biological cell permeability | doi.org |

| O-substituted Salicylanilides | Esterification followed by hydrazide and hydrazone formation | Generation of new biologically active compounds | researchgate.net |

| Chloro-substituted Derivatives | Introduction of chloro-substituents | Enhanced antibacterial activity | nih.govresearchgate.net |

Investigation of Resistance Mechanisms and Strategies to Overcome Them

The emergence of drug resistance is a significant challenge in the therapeutic application of antimicrobial agents. nih.gov For salicylanilides, a primary mechanism of resistance in Gram-negative bacteria is efflux, where the compounds are actively pumped out of the cell. nih.govresearchgate.net The TolC-mediated efflux system is a key player in this process. nih.govresearchgate.net

To counter this, researchers are exploring combination therapies. For instance, combining salicylanilides with efflux pump inhibitors or compounds that disrupt the outer membrane of Gram-negative bacteria can sensitize them to the effects of salicylanilides. nih.gov Another strategy involves the development of new drugs that can circumvent existing resistance mechanisms. frontiersin.org In some cases, acquired resistance to salicylanilides has been linked to nitroreduction by bacterial nitroreductases. researchgate.net This understanding opens up possibilities for using other drugs that are activated via the same pathway to overcome resistance. researchgate.net

The repositioning of existing drugs is also a viable approach. For example, anthelmintic salicylanilides like oxyclozanide, rafoxanide, and closantel (B1026) have shown synergistic effects when combined with colistin, an antibiotic of last resort, to combat multidrug-resistant Gram-negative bacilli. nih.gov

Computational Chemistry and Molecular Modeling for Predictive Design

Computational tools are playing an increasingly important role in the rational design of new salicylanilide derivatives. Molecular docking and molecular dynamics simulations are being used to understand the interactions between these compounds and their biological targets. nih.gov These techniques help in predicting the binding modes and affinities of newly designed molecules, thereby guiding the synthetic efforts towards more potent and selective compounds. nih.gov

For example, molecular modeling has been used to establish the geometry of inclusion complexes of salicylanilide derivatives with cyclodextrins, which can improve their solubility and stability. nih.govresearchgate.net Furthermore, conformational analysis using NMR spectroscopy and computational methods helps in understanding the three-dimensional structures of salicylanilides, which is crucial for their biological activity. nih.govcapes.gov.br The "closed-ring" conformation, stabilized by an intramolecular hydrogen bond, is believed to be important for the activity of some salicylanilides. nih.gov

Exploration of New Biological Targets and Therapeutic Applications (Non-Clinical Human)

While traditionally known for their anthelmintic and antimicrobial properties, recent research has unveiled a broader spectrum of biological activities for salicylanilides, opening up new avenues for therapeutic applications beyond their clinical use in treating parasitic infections. nih.govresearchgate.netresearchgate.net

One of the most promising areas is their potential as anticancer agents. nih.govacs.orgnih.gov Salicylanilides have been shown to inhibit various targets and pathways involved in cancer progression, including:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Some salicylanilides act as inhibitors of EGFR, a key driver in many cancers. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of the STAT3 signaling pathway is another mechanism by which salicylanilides may exert their anticancer effects. nih.gov

Other Signaling Pathways: Research has also implicated salicylanilides in the modulation of other critical cancer-related pathways such as Wnt/β-catenin, mTORC1, and NF-κB. nih.gov

Beyond cancer, salicylanilides are being investigated for other non-clinical human applications. For instance, certain derivatives have been identified as potent and selective antagonists of the P2X1 receptor, an ATP-gated ion channel, suggesting their potential in conditions like thrombosis and inflammation. nih.govacs.org

The table below summarizes some of the emerging biological targets for salicylanilide derivatives.

Table 2: Emerging Biological Targets and Potential Non-Clinical Applications of Salicylanilides

| Biological Target | Potential Application (Non-Clinical Human) | Reference |

|---|---|---|

| EGFR Tyrosine Kinase | Anticancer | nih.gov |

| STAT3 Signaling Pathway | Anticancer | nih.gov |

| Wnt/β-catenin, mTORC1, NF-κB Pathways | Anticancer | nih.gov |

| P2X1 Receptor | Antithrombotic, Anti-inflammatory | nih.govacs.org |

| Polyphenol Oxidase (PPO) | Enzyme Inhibition (e.g., in food preservation) | doi.org |

Green Chemistry Approaches in Salicylanilide Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals. In the context of salicylanilides, this involves developing more environmentally friendly and sustainable synthetic methods.

One approach is the use of microwave-assisted synthesis, which can lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govresearchgate.net Another strategy is the use of greener solvents and reagents. For example, research into the green synthesis of salicylic (B10762653) acid, a key starting material for salicylanilides, has explored the use of natural sources like wintergreen oil and environmentally benign reaction conditions. researchgate.net The development of efficient, one-pot synthesis methods also contributes to the goals of green chemistry by minimizing waste and energy consumption.

Q & A

Q. What are the established synthetic protocols for 3'-chloro-5-nitro-salicylanilide derivatives, and how can their purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 4',5-dichloro-3'-nitrosalicylanilide with sodium aryl oxides, alkoxides, or amines under controlled conditions (e.g., reflux in ethanol). Key steps include:

- Characterization : Use NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm substituent positions and FT-IR to verify functional groups.

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and a C18 column; purity thresholds should exceed 95% for biological testing .

- Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities for novel derivatives .

Q. Which in vitro assays are recommended for preliminary evaluation of antimicrobial activity in salicylanilides?

Methodological Answer:

- Bacterial/Fungal Strains : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (E. coli), and fungal species (Candida albicans) using standardized CLSI protocols.

- Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays with serial dilutions (0.001–100 µg/mL). For example, compound 6 showed MIC = 0.00609 µg/mL against penicillin-resistant S. aureus .

- Controls : Include reference antibiotics (e.g., ampicillin, fluconazole) to benchmark efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data across salicylanilide derivatives?

Methodological Answer: Contradictions often arise from structural variations (e.g., 4'-substituents) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity. For instance, compound 17 exhibited cestodicidal activity at 30 mg/kg in rats, while 22 showed broad-spectrum antimicrobial effects .

- Standardized Assays : Adopt uniform protocols (e.g., identical cell lines, incubation times) to minimize variability.

- Meta-Analysis : Aggregate data from multiple studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .

Q. What methodologies enhance the bioavailability of 3'-chloro-5-nitro-salicylanilides in CNS-targeted therapies?

Methodological Answer:

- Peptide Conjugation : Attach tuftsin derivatives (e.g., [TKPKG]n) to improve blood-brain barrier (BBB) penetration. For example, peptide conjugates of 4-aminosalicylic acid derivatives showed increased solubility and lysosomal digestion-dependent release .

- Localization Studies : Use confocal microscopy with fluorescently tagged carriers (e.g., Cf-tuftsin) to track intracellular uptake and endocytic pathways .

- Pharmacokinetic Profiling : Measure AUC (area under the curve) and half-life in rodent models to optimize dosing regimens .

Q. How can researchers design experiments to elucidate the anticancer mechanisms of 3'-chloro-5-nitro-salicylanilides?

Methodological Answer:

- Cytotoxicity Screening : Perform MTT assays on glioblastoma (GBM) cell lines (e.g., U87-MG) with IC50 calculations.

- Mechanistic Probes :

- Apoptosis : Annexin V/PI staining and caspase-3 activation assays.

- Mitochondrial Dysfunction : JC-1 dye for membrane potential changes.

- ROS Generation : DCFH-DA fluorescence quantification .

- Transcriptomic Analysis : RNA sequencing to identify differentially expressed genes (e.g., pro-apoptotic BAX vs. anti-apoptotic BCL-2) .

Data Contradictions and Research Gaps

Q. Why do some salicylanilide derivatives show species-specific activity (e.g., efficacy in rats but not in vitro)?

Methodological Answer:

- Metabolic Differences : Assess hepatic metabolism using microsomal assays (e.g., rat vs. human CYP450 isoforms).

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo .

- In Vivo Models : Compare pharmacokinetic profiles in rodents and alternative models (e.g., zebrafish) for translational relevance .

Q. How can structural modifications address cytotoxicity concerns in non-target tissues?

Methodological Answer:

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated only in tumor microenvironments.

- Selectivity Testing : Compare cytotoxicity in cancer vs. normal cell lines (e.g., HEK293) using selectivity indices (SI = IC50<sup>normal</sup>/IC50</sup><sup>cancer</sup>) .

Research Design and Reporting Standards

Q. What are the minimal data requirements for reproducible synthesis and bioactivity studies?

Methodological Answer:

- Synthesis : Report reaction time, temperature, solvent purity, and yields. For novel compounds, include elemental analysis (C, H, N ±0.4%) .

- Bioactivity : Adopt MIAME standards for microbial assays (e.g., strain ATCC numbers, growth media) .

- Data Sharing : Deposit raw spectral data in repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.